molecular formula C20H30N4O5 B1602015 H-Val-Ala-Ala-Phe-OH CAS No. 21957-32-4

H-Val-Ala-Ala-Phe-OH

Cat. No. B1602015
CAS RN: 21957-32-4
M. Wt: 406.5 g/mol
InChI Key: AMBKWKJGMIHTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • H-Val-Ala-Ala-Phe-OH is a dipeptide formed from L-Valine, L-Alanine, and L-Phenylalanine residues.

  • It has a role as a metabolite.

  • The molecular formula is C20H30N4O5 , with an average mass of 406.476 Da .





  • Synthesis Analysis



    • The synthesis of dipeptides often involves protecting the ends of the amino acids to eliminate the functionality of the N and C terminus.

    • For example, the method of mixed anhydrides can be applied, where N-protected Phe and C-protected Ala react in the presence of Piv-Cl.





  • Molecular Structure Analysis



    • H-Val-Ala-Ala-Phe-OH contains a total of 59 bonds :

      • 29 non-H bonds

      • 10 multiple bonds

      • 10 rotatable bonds

      • 4 double bonds

      • 6 aromatic bonds

      • 1 six-membered ring

      • 1 carboxylic acid (aliphatic)

      • 3 secondary amides







  • Chemical Reactions Analysis



    • The self-assembly of peptides based on the Phe-Phe motif has applications in nanomedicine, including drug delivery and biomaterials.





  • Physical And Chemical Properties Analysis



    • H-Val-Ala-Ala-Phe-OH has an average mass of 406.476 Da .

    • Safety precautions include avoiding dust formation, wearing protective equipment, and ensuring adequate ventilation.




  • Scientific Research Applications

    1. Enzymatic and Chemical Hydrolysis

    Research by Cho and Haynes (1985) demonstrated the hydrolysis of amino acid esters, including Phe ester, in human serum, providing insights into chemical lability and enzyme interactions in biological systems (Cho & Haynes, 1985).

    2. Coordination and Protonation Studies

    Koleva et al. (2007) focused on the dipeptide alanylphenylalanine (H-Ala-Phe-OH), investigating its structural properties and interaction with Au(III), highlighting its potential in coordination chemistry (Koleva et al., 2007).

    3. Mass Spectrometry and Ion Fragmentation

    Harrison et al. (2004) conducted mass spectrometric experiments on various protonated amides, including H-Val-Ala-pNA, to understand the fragmentation patterns of a2 ions, contributing to the field of analytical chemistry and peptide sequencing (Harrison et al., 2004).

    4. Peptide Synthesis and Polymerization

    Research on the solid-phase synthesis of β-oligopeptides, including sequences like H-Val-Ala-Leu-Phe-Val-Ala-Leu-OH, by anonymous authors (1997) provided advancements in peptide synthesis methodologies, expanding the scope of biochemical and pharmaceutical research (Anonymous, 1997).

    5. Antihypertensive Effects

    Mito et al. (1996) isolated peptides from swine hemoglobin, including sequences with Val and Phe, demonstrating their antihypertensive effects through inhibition of angiotensin I-converting enzyme, indicating potential therapeutic applications (Mito et al., 1996).

    6. Opioid Receptor Selectivity

    Rew et al. (2002) synthesized enkephalin analogues incorporating lanthionine, such as Tyr-c[D-Val(L)-Gly-Phe-Ala(L)]-OH, which showed selectivity toward the delta-opioid receptor, contributing to pain management research (Rew et al., 2002).

    7. Peptide Cleavage and Separation

    Krystek et al. (2009) studied the cleavage of peptides, like Phe-Ala-Lys-Gly-Leu-Asp-Val, by alkaline mercuric oxycyanide, providing a method potentially useful for peptide or protein cleavage in biochemical studies (Krystek et al., 2009).

    8. Self-Assembly in Peptide Systems

    Erdoğan et al. (2015) investigated the self-assembly of Val-Ala and Ala-Val dipeptides, revealing their morphological versatility, which is significant for understanding molecular structures in peptide-based materials (Erdoğan et al., 2015).

    9. Temperature-Dependent Secondary Structure

    Urry et al. (1977) explored HCO-(Val-Pro-Gly-Gly)40-Val-OMe in aqueous solutions, showing an increase in secondary structure with temperature, highlighting the hydrophobic effect in aqueous systems (Urry et al., 1977).

    10. Racemization Tests in Peptide Synthesis

    Izumiya et al. (1971) conducted studies on the separation of amino acids and related compounds, including peptides like H-Gly-DL-Ala-L-Val-OH, using an amino acid analyzer to test racemization in peptide synthesis (Izumiya et al., 1971).

    11. Inhibition of Serine Proteases

    Kettner and Shenvi (1984) synthesized peptide boronic acids, such as MeO-Suc-Ala-Ala-Pro-boro-Phe-OH, which effectively inhibited serine proteases at nanomolar concentrations, contributing to enzyme inhibition research (Kettner & Shenvi, 1984).

    12. Thermo-responsive Polymer Systems

    Higashi et al. (2015) reported on thermo-responsive polymers based on amino acid-derived vinyl polymers, including Val and Phe, showing tunable UCST/LCST behaviors, which are important for material science applications (Higashi et al., 2015).

    Future Directions



    • Further research on the properties and applications of this dipeptide could lead to innovative nanomedicines.




    Feel free to ask if you need more information or have any other questions! 😊


    properties

    IUPAC Name

    (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)23-12(3)17(25)22-13(4)18(26)24-15(20(28)29)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t12-,13-,15-,16-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AMBKWKJGMIHTJR-SDADXPQNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H30N4O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    406.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    H-Val-Ala-Ala-Phe-OH

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    AG Harrison - International Journal of Mass Spectrometry, 2002 - Elsevier
    … The fragmentation of the tetrapeptides H–Gly–Gly–Phe–Leu–OH, H–Phe–Gly–Gly–Phe–OH and H–Val–Ala–Ala–Phe–OH are more complex but show a substantial directional effect of …
    Number of citations: 16 www.sciencedirect.com
    A Levitzki, M Anbar, A Berger - Biochemistry, 1967 - ACS Publications
    Materials and Methods All solutions were prepared intriple-distilled water, obtained by redistillation over alkaline permanagnate and then over phosphoric acid. H· Ala3-OH,· Ala4· OH,· …
    Number of citations: 35 pubs.acs.org
    TF Moran, JC Powers, MO Lively - 1980 - inis.iaea.org
    … Three peptides (H-Leu-Tyr-OH, H-lle-UeD-Val-Oh and H-Val-Ala-Ala-Phe-OH) were tritiated by this method as disclosed by Hembree et al., J. Biol. Chem. …
    Number of citations: 2 inis.iaea.org
    R Lundin, P Ioannidis - ABSTRACTS …, 2010 - … CHEMICAL SOC 1155 16TH ST, NW …
    Number of citations: 0

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